(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclohexyl ring substituted with an isopropyl-methyl-amino group and an amino-propionamide moiety, making it structurally unique and potentially bioactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclohexylamine Derivative Formation: The initial step involves the preparation of a cyclohexylamine derivative through the reaction of cyclohexanone with isopropylamine under reductive amination conditions.
Chiral Amino Acid Derivative Formation: The next step involves the synthesis of a chiral amino acid derivative, such as (S)-2-amino-propionamide, through standard peptide coupling reactions.
Coupling Reaction: The final step involves coupling the cyclohexylamine derivative with the chiral amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives and hydroxylated products.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological effects.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide: The enantiomer of the target compound, with similar but distinct biological activities.
Cyclohexylamine Derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid moieties but different side chains.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWCBRSIHPELSO-UNXYVOJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.